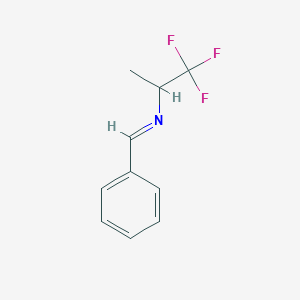
1,1,1-Trifluoro-N-(phenylmethylene)-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylidene-1,1,1-trifluoropropan-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-1,1,1-trifluoropropan-2-amine typically involves the reaction of benzaldehyde with 1,1,1-trifluoropropan-2-amine under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction, resulting in the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve a one-pot multicomponent strategy, where the desired product is obtained through the reaction of a primary amine and carbon disulfide, followed by the addition of 3-bromo-1,1,1-trifluoropropan-2-one . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylidene-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Benzylidene-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Wirkmechanismus
The mechanism of action of N-Benzylidene-1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The imine group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylidene-[1,1’-biphenyl]-2-amine: This compound shares a similar imine structure but differs in the substituent groups attached to the nitrogen atom.
1,1,1-Trifluoropropan-2-amine: Lacks the benzylidene group but contains the trifluoromethyl group, making it a simpler analog.
Uniqueness
N-Benzylidene-1,1,1-trifluoropropan-2-amine is unique due to the combination of the benzylidene and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This combination makes it particularly valuable in synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
119561-24-9 |
|---|---|
Molekularformel |
C10H10F3N |
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
1-phenyl-N-(1,1,1-trifluoropropan-2-yl)methanimine |
InChI |
InChI=1S/C10H10F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
ZNOFGCZUCGAOFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
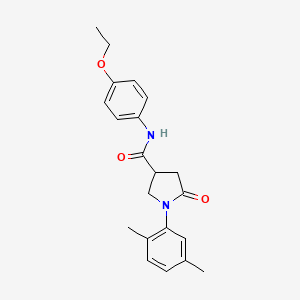
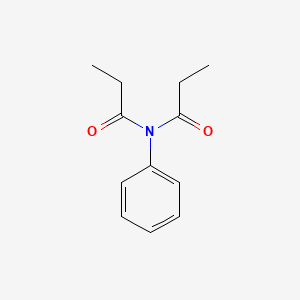
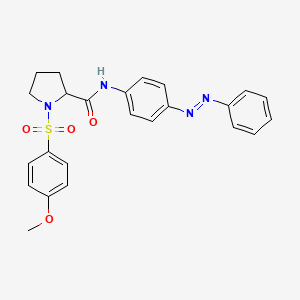

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
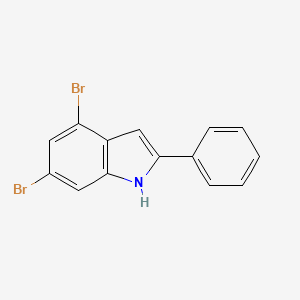
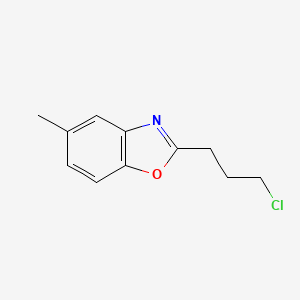

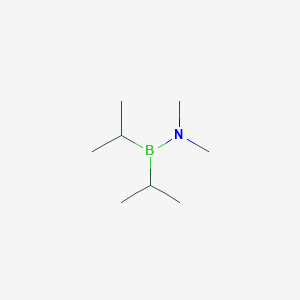
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
